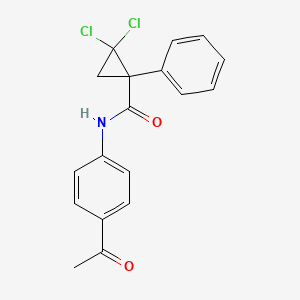
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylthiol with a trifluoromethylating agent. One common method is the reaction of phenylthiol with trifluoromethyl sulfonic acid under controlled temperature conditions (0-5°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, altering their chemical properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and chloromethyl groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl trifluoromethyl sulfide: Similar structure but lacks the chloromethyl group.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane group.
Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various chemical processes .
Properties
CAS No. |
261952-25-4 |
|---|---|
Molecular Formula |
C8H6ClF3S |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6ClF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 |
InChI Key |
YJYLCIVJVWIZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
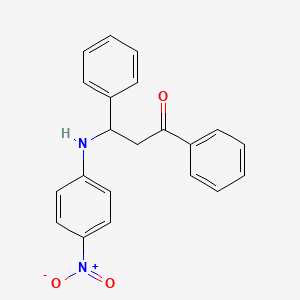

![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

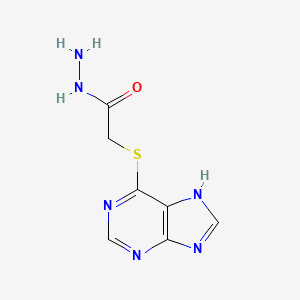
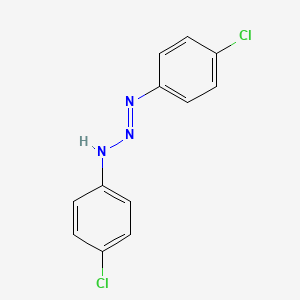
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)
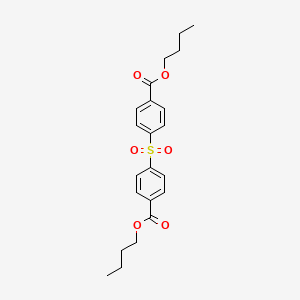
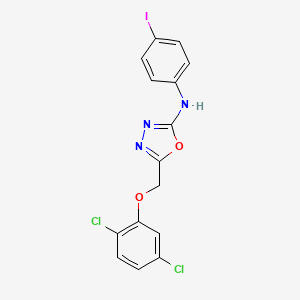
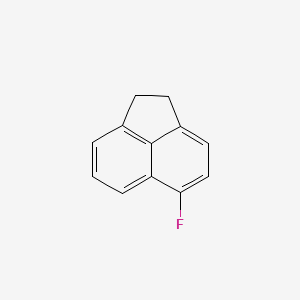
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
